[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable thiophene precursor under acidic conditions.
Substitution reactions: The thiophene ring is then subjected to electrophilic aromatic substitution to introduce the 4-methoxyphenyl groups.
Introduction of the dimethylphenylsilane moiety: This step involves the reaction of the substituted thiophene with a dimethylphenylsilane reagent under specific conditions, such as the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems .
Medicine
In medicine, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is being investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and optoelectronics .
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane: Unique due to its combination of thiophene and silane moieties.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylgermane: Similar structure but with a germanium atom instead of silicon.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylstannane: Contains a tin atom instead of silicon.
Uniqueness
The uniqueness of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane lies in its specific electronic properties and reactivity, which are influenced by the presence of the silicon atom. This makes it particularly valuable for applications in materials science and electronics .
Eigenschaften
CAS-Nummer |
90298-14-9 |
---|---|
Molekularformel |
C26H26O2SSi |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C26H26O2SSi/c1-27-21-14-10-19(11-15-21)24-18-25(30(3,4)23-8-6-5-7-9-23)29-26(24)20-12-16-22(28-2)17-13-20/h5-18H,1-4H3 |
InChI-Schlüssel |
UBKULKMUYGOFMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.